molecular formula C10H10ClNO3 B1450550 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid CAS No. 1803611-25-7

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Cat. No.: B1450550
CAS No.: 1803611-25-7
M. Wt: 227.64 g/mol
InChI Key: JMGXNPJJLMTCCM-UHFFFAOYSA-N
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Description

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is an organic compound that features a chlorinated pyridine ring attached to a pentanoic acid chain

Scientific Research Applications

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some pyridine derivatives are used as inhibitors for certain enzymes .

Future Directions

The future directions in the field of pyridine derivatives are promising. They are being explored for their potential in various applications, including as potent SARS-CoV-2 3CL protease inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid typically involves the following steps:

    Esterification: Nicotinic acid is esterified to yield an intermediate ester.

    Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.

    Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the chloropyridinyl group.

    Hydrolysis: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chloropyridinyl group.

    Substitution: The chloropyridinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its chloropyridinyl group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXNPJJLMTCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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